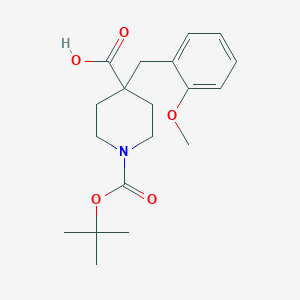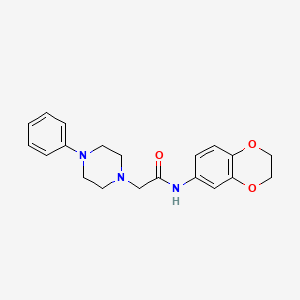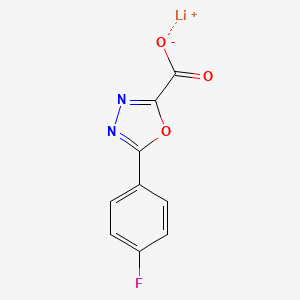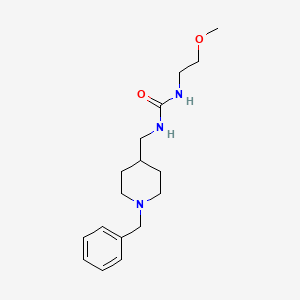![molecular formula C21H24N2O3S2 B2361949 N-(3-methylsulfanylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1182529-50-5](/img/structure/B2361949.png)
N-(3-methylsulfanylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with its own reactants, catalysts, and conditions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This includes identifying possible reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, and stability. These properties can give insights into how the compound behaves under different conditions .科学的研究の応用
Phase II Clinical Trial for Advanced Malignancies
CI-921, a derivative of the chemical compound , was evaluated in a Phase II clinical trial to assess its efficacy in treating advanced malignancies, including breast cancer, stomach cancer, pancreatic cancer, non-small cell lung cancer, small cell lung cancer, colon cancer, head and neck cancer, and melanoma. Principal toxicities observed were leukopenia, marked phlebitis, and mild nausea and vomiting. The study highlighted the compound's potential in experimental solid tumor treatment, marking an important step in oncological pharmacology research (Sklarin et al., 1992).
Inhibition of Carbonic Anhydrase Isoforms
A study focused on the synthesis of novel acridine sulfonamide compounds derived from N-(3-methylsulfanylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide and their inhibition effects on carbonic anhydrase (CA) isoforms. These compounds were found to inhibit cytosolic isoforms hCA I, II, and VII, showcasing potential for therapeutic applications in conditions where CA activity modulation is beneficial (Ulus et al., 2013).
Enzyme-Linked Immunosorbent Assay (ELISA) Development
The compound has been utilized in the development of a highly sensitive enzyme-linked immunosorbent assay (ELISA) for detecting a range of sulfonamide antibiotic congeners in milk samples. This advancement underscores the compound's role in enhancing food safety and regulatory compliance, demonstrating its versatile application in analytical chemistry (Adrián et al., 2009).
Synthesis and Antimicrobial Activity
Research on the synthesis of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides, including derivatives of the chemical compound , has shown promising antimicrobial activities. These studies contribute to the ongoing search for new antimicrobial agents in response to the growing concern over antibiotic resistance (Gobis et al., 2012).
作用機序
Target of Action
The primary target of EN300-26593946 is the Hepatitis B virus (HBV) core protein . This protein plays a crucial role in the replication of the virus, making it a promising target for the treatment of chronic HBV infection .
Mode of Action
EN300-26593946 interacts with the HBV core protein and modulates the assembly of the viral capsid . Specifically, it induces the formation of genome-less empty capsids . This interaction disrupts the normal replication process of the virus, thereby inhibiting its ability to proliferate .
Biochemical Pathways
The compound affects the HBV replication pathway. By modulating the assembly of the viral capsid, it prevents the formation of new, infectious viral particles . The downstream effect of this action is a reduction in the amount of secreted HBV DNA , which translates to a decrease in viral load and potentially alleviates the symptoms of HBV infection.
Pharmacokinetics
The compound has been shown to suppress hbv replication in various cell models and in hbv-transgenic mice This suggests that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties that allow it to reach its target and exert its antiviral effect
Result of Action
The result of EN300-26593946’s action is a notable suppression of HBV replication. In cell models and HBV-transgenic mice, the compound has been shown to efficiently inhibit HBV replication without apparent hepatotoxicity . This leads to a reduction in viral load, which is a key goal in the treatment of HBV infection.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-methylsulfanylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S2/c1-27-20-9-5-8-19(16-20)22-21(24)18-10-13-23(14-11-18)28(25,26)15-12-17-6-3-2-4-7-17/h2-9,12,15-16,18H,10-11,13-14H2,1H3,(H,22,24)/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROGDXWGZUWFBF-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

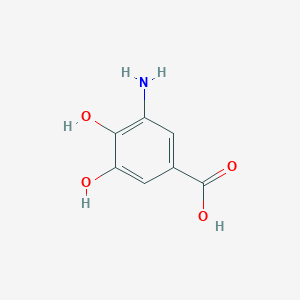
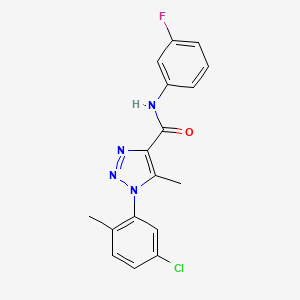
![(2Z)-2-[(4-methylsulfanylphenyl)methylidene]-3H-inden-1-one](/img/structure/B2361874.png)
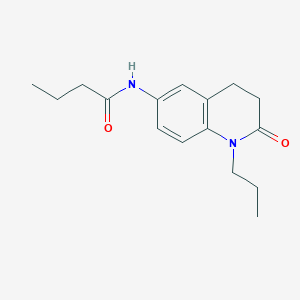
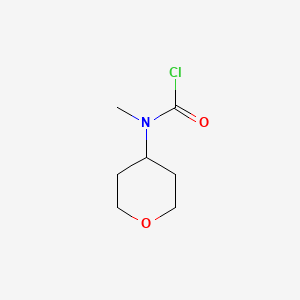
![N-cyclopentyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2361878.png)
![N-({[(3-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-[3-(trifluoromethyl)phenoxy]nicotinamide](/img/structure/B2361879.png)
![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2361881.png)
![1-[1-(4-fluorophenyl)cyclobutanecarbonyl]-N-methylpiperidin-4-amine hydrochloride](/img/structure/B2361882.png)
